molecular formula C15H17NO2 B5737730 N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide

N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5737730
M. Wt: 243.30 g/mol
InChI Key: QIABDXDNGNPBQK-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation reactions. The process begins with the directed C–H arylation of a benzofuran scaffold using palladium catalysis to introduce aryl and heteroaryl substituents at the C3 position. This is followed by a one-pot, two-step transamidation procedure to achieve the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions and efficient transamidation steps are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The benzofuran scaffold allows for substitution reactions, particularly at the C3 position, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran scaffold allows the compound to bind to various biological receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant.

Uniqueness

Its ability to undergo efficient C–H arylation and transamidation reactions makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-12-8-4-5-9-13(12)18-14(10)15(17)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIABDXDNGNPBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321571
Record name N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57258724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

950250-10-9
Record name N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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